3-Methoxy-5-methylhexan-2-one
Description
3-Methoxy-5-methylhexan-2-one is an aliphatic ketone featuring a methoxy (-OCH₃) group at the C3 position and a methyl (-CH₃) group at the C5 position. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol. The compound’s structure combines the electronic effects of a ketone and an ether, influencing its reactivity, solubility, and physical properties.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-methoxy-5-methylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(2)5-8(10-4)7(3)9/h6,8H,5H2,1-4H3 |
InChI Key |
RVLBQYOYSVGNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methylhexan-2-one can be achieved through several methods. One common approach involves the alkylation of 3-methoxyhexan-2-one with a methylating agent under basic conditions. Another method includes the oxidation of 3-methoxy-5-methylhexanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow synthesis technique, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-methylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-Methoxy-5-methylhexan-2-one is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ketones and methoxy groups.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylhexan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The methoxy group can influence the reactivity of the compound by donating electron density through resonance and inductive effects.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- 5-Methyl-3-hexen-2-one has a lower molecular weight and higher volatility (boiling point 157°C) compared to this compound due to the absence of a methoxy group and the presence of a less polar alkene .
- The amino-hydroxy derivative (C₇H₁₅NO₂) exhibits increased polarity and hydrogen-bonding capacity, enhancing its solubility in polar solvents compared to the methoxy analog .
- 3-((Dimethylamino)methyl)-5-methylhexan-2-one methiodide is an ionic compound with a quaternary ammonium group, resulting in high water solubility and distinct reactivity in nucleophilic environments .
Reactivity and Functional Group Influence
- In 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone, the aromatic ring delocalizes electron density, further stabilizing the ketone and altering its reactivity in cycloaddition or oxidation reactions .
- In (3S)-3-amino-1-hydroxy-5-methylhexan-2-one, the amino and hydroxyl groups enable participation in Schiff base formation or chelation, which are absent in the methoxy derivative .
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